Sigma Receptor Binding Profile: Class-Level Inference Based on Structural Analogs
No direct binding data are available for the target compound. In closely related series, indole-based piperidine urea compounds have demonstrated nanomolar affinity for sigma-2 receptors, with Ki values as low as 5.1 nM reported for potent analogs [1]. The 4-methyl substitution on the piperidine ring is known to enhance sigma-1 versus sigma-2 selectivity in analogous chemotypes, with Ki values shifting from >1000 nM at sigma-1 to ~17 nM at sigma-2 upon methylation [2]. Without compound-specific measurements, the target compound is hypothesized to exhibit a similar affinity profile, but this cannot be confirmed.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Indole-piperidine urea analog (Compound 19 in Mésangeau et al.): Ki = 17 nM (sigma-1), 1117 nM (sigma-2) |
| Quantified Difference | Cannot be calculated for target compound |
| Conditions | Radioligand binding assays using guinea pig brain membranes [2] |
Why This Matters
Sigma receptor subtype selectivity is a critical determinant of therapeutic applicability and off-target safety; unverified structural extrapolation risks misleading procurement decisions.
- [1] Abate, C., Niso, M., Lacivita, E., et al. (2011). Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. Journal of Medicinal Chemistry, 54(15), 5494–5507. View Source
- [2] Mésangeau, C., Amata, E., Alsharif, W., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 46(9), 3977–3985. View Source
